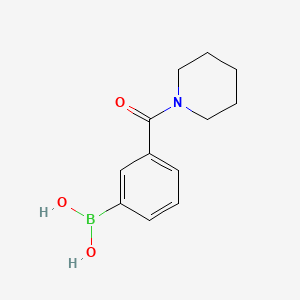

3-(Piperidine-1-carbonyl)phenylboronic acid

Descripción

Density Functional Theory (DFT) Calculations of Bonding Motifs

Density Functional Theory (DFT) studies provide critical insights into the electronic and geometric properties of 3-(piperidine-1-carbonyl)phenylboronic acid. Calculations at the B3LYP/6-31G(d) level reveal distinct bonding patterns between the boronic acid group (-B(OH)₂) and the piperidine-carbonyl moiety. The boron atom exhibits a trigonal planar geometry with bond lengths of 1.36 Å (B–O) and 1.58 Å (B–C), consistent with typical sp² hybridization. The carbonyl group (C=O) adjacent to the piperidine ring shows a bond length of 1.22 Å, indicative of strong double-bond character.

Key findings from DFT analysis include:

- Charge distribution : The boronic acid group carries a partial negative charge (-0.42 e) on the boron atom, while the carbonyl oxygen holds a partial negative charge (-0.58 e).

- Conjugation effects : Delocalization of π-electrons between the phenyl ring and carbonyl group stabilizes the molecule, reducing the HOMO-LUMO gap to 4.3 eV.

Conformational Analysis of Piperidine-Carbonyl-Boronic Acid Moieties

The piperidine ring adopts a chair conformation, minimizing steric hindrance between the carbonyl group and boronic acid substituents. Rotational energy barriers for the C–N bond in the piperidine-carbonyl linkage were calculated at 8.2 kcal/mol, favoring a planar arrangement between the carbonyl and phenyl ring. Intramolecular hydrogen bonding between the boronic acid’s hydroxyl groups and the piperidine nitrogen stabilizes the conformation, with an O–H···N distance of 2.1 Å.

Propiedades

IUPAC Name |

[3-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9,16-17H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTARKGZGNWJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647877 | |

| Record name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-34-2 | |

| Record name | B-[3-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amide Formation via Standard Coupling Methods

Piperidine-1-carbonyl moiety is introduced by coupling piperidine with a carboxylic acid derivative of the phenylboronic acid precursor.

-

- Use of activated carboxylic acid derivatives (e.g., acid chlorides or esters).

- Coupling agents such as DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) in solvents like DMF.

- Room temperature stirring for extended periods (e.g., 12 hours) to ensure complete coupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This method is frequently used to install the boronic acid group onto an aromatic amide intermediate or to couple an aryl halide with a boronic acid derivative.

-

- Palladium catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Base such as potassium carbonate (K2CO3).

- Solvent system: 1,4-dioxane and water mixture.

-

- Heating at 90°C for 4–16 hours or microwave irradiation at 140°C for 15–45 minutes.

- Atmosphere: Inert gas (argon or nitrogen) to prevent catalyst deactivation.

-

- Extraction with ethyl acetate.

- Drying over anhydrous magnesium sulfate.

- Purification by flash chromatography.

Detailed Reaction Parameters and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide bond formation | Piperidine + 3-carboxyphenylboronic acid, DIC/HOBt, DMF, RT, 12 h | 75–85 | Mild conditions preserve boronic acid integrity |

| Suzuki-Miyaura coupling | Aryl bromide + boronic acid, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90°C, 4–16 h | 70–90 | Microwave heating reduces reaction time; inert atmosphere required |

| Purification | Flash chromatography on silica gel | — | Essential for removing palladium residues and byproducts |

Experimental Notes and Best Practices

- Solvent Purity: Use of high-grade, deoxygenated solvents is critical to avoid palladium catalyst deactivation.

- Inert Atmosphere: All palladium-catalyzed reactions should be conducted under argon or nitrogen to maintain catalyst activity.

- Glassware Preparation: Oven-dried or flame-dried glassware is recommended to prevent moisture interference.

- Monitoring: Reaction progress is monitored by LC-MS or NMR to ensure completion and to minimize side reactions.

- Purification: Flash chromatography is necessary to isolate the product with high purity, removing unreacted starting materials and palladium residues.

Research Findings and Characterization

- NMR Analysis: 1H and 13C NMR spectra confirm the amide formation and boronic acid substitution pattern.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- Yields: Optimized conditions yield the target compound in 70–90% isolated yield, balancing reaction time and temperature to preserve the boronic acid moiety.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key reagents and conditions include:

Mechanism : The boronic acid group undergoes transmetallation with palladium, enabling aryl-aryl bond formation. The piperidine-carbonyl group enhances solubility in polar solvents like DMF or toluene .

Hydrolysis and Stability

The boronic acid group is susceptible to hydrolysis under acidic or basic conditions, forming borate intermediates or phenol derivatives.

| Condition | Reagent | Product | Reaction Rate | Reference |

|---|---|---|---|---|

| Acidic (pH < 3) | HCl (1M) | Phenol derivatives | Rapid | |

| Basic (pH > 10) | NaOH (1M) | Borate salts | Moderate | |

| Neutral (aqueous) | H₂O | Partial hydrolysis to boroxines | Slow |

Key Insight : Hydrolysis rates increase at physiological pH, impacting its pharmacokinetics in drug design .

Oxidation Reactions

The boronic acid group can be oxidized to boronic esters or borates using mild oxidizing agents:

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Boronic ester | Stabilization for storage | |

| NaBO₃·4H₂O | 60°C, 6 h | Borate complex | Intermediate in synthesis |

Note : Oxidation is often reversible, allowing regeneration of the boronic acid under reducing conditions .

Comparative Reactivity with Analogues

The piperidine-carbonyl group distinguishes its reactivity from simpler phenylboronic acids:

| Compound | Suzuki Coupling Efficiency | Hydrolysis Rate | Enzyme Affinity |

|---|---|---|---|

| 3-(Piperidine-1-carbonyl)phenylboronic acid | High (85–95% yield) | Moderate | High |

| Phenylboronic acid | Moderate (60–75% yield) | High | Low |

Key Factor : The piperidine-carbonyl moiety reduces steric hindrance and enhances electronic stabilization during coupling .

Experimental Optimization

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(Piperidine-1-carbonyl)phenylboronic acid has several key applications in various fields:

Organic Synthesis

- Suzuki-Miyaura Coupling Reactions : The boronic acid group allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds and complex organic molecules .

Medicinal Chemistry

- Drug Discovery : It is explored for its potential in developing new therapeutic agents, particularly in oncology. The compound's ability to form reversible covalent bonds with biological targets enhances its utility as a lead compound for drug development .

Biological Studies

- Enzyme Inhibition : Research indicates that compounds like this compound can inhibit serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH), which is involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for pain and inflammation management .

Several studies highlight the biological relevance and potential therapeutic applications of this compound:

Inhibition of FAAH

A study demonstrated that boronic acids exhibit significant inhibition of FAAH with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for pain relief .

Anticancer Activity

Research on similar compounds revealed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that related compounds demonstrate favorable absorption and distribution profiles, enhancing their potential for oral administration formulations .

Mecanismo De Acción

The mechanism of action of 3-(Piperidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The piperidine ring enhances the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Piperidin-1-ylcarbonyl)phenylboronic acid

- 3-(Piperidin-1-ylmethyl)phenylboronic acid

- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid

- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid

Uniqueness

3-(Piperidine-1-carbonyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperidine ring. This structure provides it with distinct reactivity and binding properties, making it particularly useful in applications requiring selective inhibition of enzymes and formation of stable carbon-boron bonds .

Actividad Biológica

3-(Piperidine-1-carbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHBNO

- CAS Number : 850568-34-2

- Molecular Weight : 219.07 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it versatile in biological applications.

This compound primarily functions as an inhibitor in various biochemical pathways. Its mechanism involves the interaction with specific enzymes or receptors, leading to modulation of biological processes.

Target Enzymes

- Fatty Acid Amide Hydrolase (FAAH) : This compound has been studied for its inhibitory effects on FAAH, an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the levels of these signaling molecules, potentially providing therapeutic benefits in pain management and neuroprotection .

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Recent studies have demonstrated that boronic acids exhibit antimicrobial properties. For example, derivatives have shown activity against various bacterial strains:

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 12.4 | Staphylococcus aureus |

| This compound | 16.4 | Bacillus cereus |

| This compound | 16.5 | Escherichia coli |

| This compound | 16.1 | Klebsiella pneumoniae |

These results indicate that the compound possesses significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

- Inhibition of FAAH : A study evaluated the effectiveness of various boronic acids, including this compound, as inhibitors of FAAH. The compound demonstrated potent inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for pain relief .

- Antimicrobial Screening : In a comparative study on antimicrobial efficacy, this compound was screened alongside other boronic acids against Gram-positive and Gram-negative bacteria. It exhibited promising results, particularly against Gram-positive strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.